molecular formula C31H23N5Na2O8S2 B14735675 Disodium 7-(benzoylamino)-4-hydroxy-3-((3-methyl-4-((2-methyl-4-sulphonatophenyl)azo)phenyl)azo)naphthalene-2-sulphonate CAS No. 5873-26-7

Disodium 7-(benzoylamino)-4-hydroxy-3-((3-methyl-4-((2-methyl-4-sulphonatophenyl)azo)phenyl)azo)naphthalene-2-sulphonate

Cat. No.: B14735675
CAS No.: 5873-26-7
M. Wt: 703.7 g/mol
InChI Key: NOGYRZIAOOBEPV-UHFFFAOYSA-L
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Description

Disodium 7-(benzoylamino)-4-hydroxy-3-((3-methyl-4-((2-methyl-4-sulphonatophenyl)azo)phenyl)azo)naphthalene-2-sulphonate is a complex organic compound known for its vibrant color properties. It belongs to the class of azo dyes, which are characterized by the presence of one or more azo groups (-N=N-) linked to aromatic rings. This compound is widely used in various industries, including textiles, food, and cosmetics, due to its stability and intense coloration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Disodium 7-(benzoylamino)-4-hydroxy-3-((3-methyl-4-((2-methyl-4-sulphonatophenyl)azo)phenyl)azo)naphthalene-2-sulphonate involves multiple steps, starting with the preparation of the intermediate azo compounds. The general synthetic route includes:

    Diazotization: Aromatic amines are treated with nitrous acid to form diazonium salts.

    Coupling Reaction: The diazonium salts are then coupled with aromatic compounds containing electron-donating groups to form azo compounds.

    Sulfonation: The resulting azo compound is sulfonated to increase its solubility in water.

    Final Coupling: The sulfonated azo compound is further coupled with other aromatic compounds to form the final product.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors under controlled conditions. The process involves:

    Temperature Control: Maintaining optimal temperatures to ensure the stability of intermediates and final products.

    pH Regulation: Adjusting the pH to facilitate the formation of diazonium salts and subsequent coupling reactions.

    Purification: The final product is purified through filtration, crystallization, and drying to obtain a high-purity compound.

Chemical Reactions Analysis

Types of Reactions

Disodium 7-(benzoylamino)-4-hydroxy-3-((3-methyl-4-((2-methyl-4-sulphonatophenyl)azo)phenyl)azo)naphthalene-2-sulphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction of the azo groups leads to the formation of corresponding amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reducing Agents: Sodium dithionite (Na₂S₂O₄), zinc dust in acidic conditions.

    Substitution Reagents: Halogens (Cl₂, Br₂), nitro compounds (NO₂).

Major Products

    Oxidation Products: Quinone derivatives.

    Reduction Products: Aromatic amines.

    Substitution Products: Halogenated or nitro-substituted aromatic compounds.

Scientific Research Applications

Disodium 7-(benzoylamino)-4-hydroxy-3-((3-methyl-4-((2-methyl-4-sulphonatophenyl)azo)phenyl)azo)naphthalene-2-sulphonate has a wide range of applications in scientific research:

    Chemistry: Used as a pH indicator and in the synthesis of other complex organic compounds.

    Biology: Employed in staining techniques for microscopy to visualize cellular components.

    Medicine: Investigated for its potential use in drug delivery systems due to its stability and solubility.

    Industry: Utilized in the production of dyes for textiles, food coloring, and cosmetics.

Mechanism of Action

The mechanism of action of Disodium 7-(benzoylamino)-4-hydroxy-3-((3-methyl-4-((2-methyl-4-sulphonatophenyl)azo)phenyl)azo)naphthalene-2-sulphonate involves its interaction with molecular targets through its azo groups. The compound can form hydrogen bonds and π-π interactions with aromatic residues in proteins and other biomolecules. These interactions can lead to changes in the structure and function of the target molecules, resulting in the desired effects.

Comparison with Similar Compounds

Disodium 7-(benzoylamino)-4-hydroxy-3-((3-methyl-4-((2-methyl-4-sulphonatophenyl)azo)phenyl)azo)naphthalene-2-sulphonate is unique due to its specific structural features and properties. Similar compounds include:

    Disodium 4-amino-3-((4-((2-methyl-4-sulphonatophenyl)azo)phenyl)azo)naphthalene-1-sulphonate: Another azo dye with similar applications but different structural properties.

    Disodium 6-hydroxy-5-((4-((2-methyl-4-sulphonatophenyl)azo)phenyl)azo)naphthalene-2-sulphonate: Differing in the position of functional groups, leading to variations in color and solubility.

Properties

CAS No.

5873-26-7

Molecular Formula

C31H23N5Na2O8S2

Molecular Weight

703.7 g/mol

IUPAC Name

disodium;7-benzamido-4-hydroxy-3-[[3-methyl-4-[(2-methyl-4-sulfonatophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonate

InChI

InChI=1S/C31H25N5O8S2.2Na/c1-18-14-23(9-12-26(18)34-35-27-13-10-24(15-19(27)2)45(39,40)41)33-36-29-28(46(42,43)44)17-21-16-22(8-11-25(21)30(29)37)32-31(38)20-6-4-3-5-7-20;;/h3-17,37H,1-2H3,(H,32,38)(H,39,40,41)(H,42,43,44);;/q;2*+1/p-2

InChI Key

NOGYRZIAOOBEPV-UHFFFAOYSA-L

Canonical SMILES

CC1=C(C=CC(=C1)N=NC2=C(C=C3C=C(C=CC3=C2O)NC(=O)C4=CC=CC=C4)S(=O)(=O)[O-])N=NC5=C(C=C(C=C5)S(=O)(=O)[O-])C.[Na+].[Na+]

Origin of Product

United States

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